

A Comparative Spectroscopic Analysis of 2,4,6-Trihalopyrimidines

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Compound of Interest

Compound Name: **2,4,6-Trifluoropyrimidine**

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of 2,4,6-trihalopyrimidines. This guide provides a comparative analysis of the fluoro, chloro, bromo, and iodo derivatives, supported by experimental data and detailed methodologies.

This publication offers an objective comparison of the spectroscopic characteristics of **2,4,6-trifluoropyrimidine**, 2,4,6-trichloropyrimidine, 2,4,6-tribromopyrimidine, and 2,4,6-triiodopyrimidine. The guide is designed to be a valuable resource for researchers working with these compounds, providing readily accessible data to aid in their identification, characterization, and application in various fields, including medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses of the 2,4,6-trihalopyrimidines.

¹H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) of H-5 (ppm)
2,4,6-Trifluoropyrimidine	Not Specified	7.28
2,4,6-Trichloropyrimidine	CDCl ₃	7.45[1]
2,4,6-Tribromopyrimidine	Not Available	Data not available
2,4,6-Triiodopyrimidine	Not Available	Data not available

¹³C NMR Spectral Data

Compound	Solvent	C2/C6 Chemical Shift (δ) (ppm)	C4 Chemical Shift (δ) (ppm)	C5 Chemical Shift (δ) (ppm)
2,4,6-Trifluoropyrimidine	Not Specified	160.2 (ddd, J=25.8, 17.2, 5.9 Hz)	165.7 (ddd, J=243.0, 36.9, 17.2 Hz)	100.3 (t, J=3.8 Hz)
2,4,6-Trichloropyrimidine	CDCl ₃	162.88	160.10	120.04
2,4,6-Tribromopyrimidine	Not Available	Data not available	Data not available	Data not available
2,4,6-Triiodopyrimidine	Not Available	Data not available	Data not available	Data not available

Vibrational Spectroscopy Data (IR & Raman)

Compound	IR (cm ⁻¹)	Raman (cm ⁻¹)
2,4,6-Trifluoropyrimidine	Data available, specific values not cited	Data available, specific values not cited
2,4,6-Trichloropyrimidine	1560, 1533, 1433, 1407, 880 (ring bending)[2]	Data available, specific values not cited
2,4,6-Tribromopyrimidine	Data not available	Data not available
2,4,6-Triiodopyrimidine	Data not available	Data not available

Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (m/z)
2,4,6-Trifluoropyrimidine	Not Specified	134
2,4,6-Trichloropyrimidine	Electron Ionization	182, 184, 186 (isotopic pattern)[3]
2,4,6-Tribromopyrimidine	Not Specified	314, 316, 318, 320 (expected isotopic pattern)
2,4,6-Triiodopyrimidine	Not Specified	Data not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid samples of the trihalopyrimidines are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For solid-state NMR, samples are packed into a magic-angle spinning (MAS) rotor and spectra are acquired under MAS conditions to reduce anisotropic broadening.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectra are obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured. Spectra are typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.[3][5][6]

Raman Spectroscopy

Raman spectra are acquired using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). A small amount of the solid sample is placed on a microscope slide. The laser is focused on the sample, and the scattered light is collected and analyzed. Spectra are typically recorded over a Raman shift range of 200-3500 cm^{-1} .[7]

UV-Vis Spectroscopy

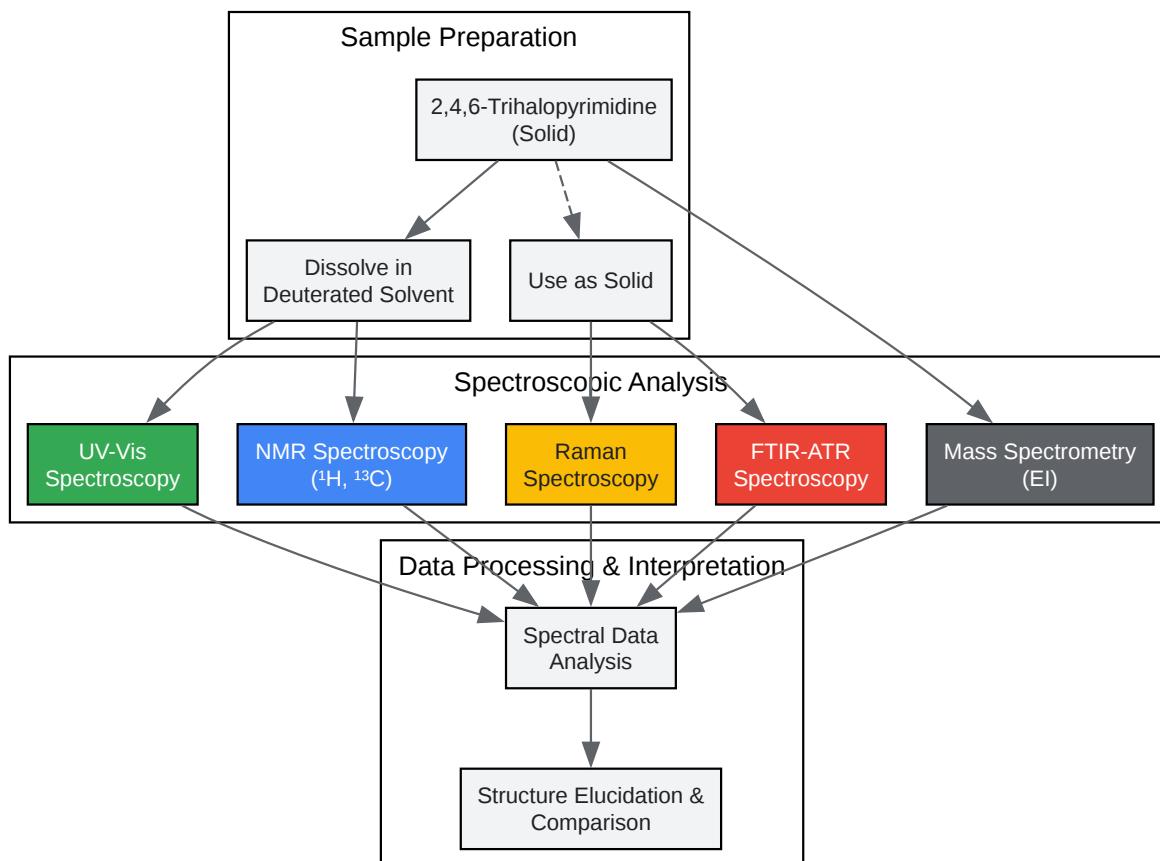
Solutions of the trihalopyrimidines are prepared in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) at a known concentration (typically in the range of 10^{-4} to 10^{-5} M). The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, scanning a wavelength range from approximately 200 to 400 nm. The solvent is used as a reference.[1][8][9]

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source for these volatile compounds. The solid sample is introduced into the instrument, vaporized, and then ionized by a beam of electrons. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[2][10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2,4,6-trihalopyrimidines.



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General workflow for spectroscopic analysis.

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